N-(2-chlorobenzyl)-2-phenylethanamine
Description
Contextualization within Phenylethylamine Chemistry and Chemical Biology
The 2-phenylethylamine scaffold is a privileged motif found in a vast array of biologically active molecules, both natural and synthetic. nih.gov This structural framework is the basis for endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide range of psychoactive substances. nih.govwikipedia.org The versatility of the phenylethylamine structure allows for a multitude of substitutions on the phenyl ring, the ethyl chain, and the amino group, each modification capable of profoundly altering the compound's chemical properties and biological activity. wikipedia.org In the realm of chemical biology, phenylethylamine derivatives are frequently employed as molecular probes to investigate receptor function and neurotransmitter systems. researchgate.net
N-(2-chlorobenzyl)-2-phenylethanamine itself is an N-substituted derivative of 2-phenylethanamine. The introduction of a benzyl (B1604629) group on the nitrogen atom, and specifically a chlorinated benzyl group, creates a molecule with distinct steric and electronic properties compared to its parent compound. This positions it as a subject of interest for exploring how such modifications influence interactions with biological targets.
Significance of N-Benzylated Phenylethylamine Scaffolds in Structure-Activity Studies
The N-benzylation of phenylethylamines has been a key strategy in the development of ligands for various receptors, particularly serotonin (B10506) receptors. acs.orgacs.org Structure-activity relationship (SAR) studies have demonstrated that the N-benzyl group can significantly enhance binding affinity and functional activity at these receptors. acs.orgacs.orgnih.gov
For instance, research on a series of N-benzyl phenethylamines has shown that substituents on the benzyl ring play a crucial role in modulating receptor selectivity and potency. acs.orgnih.gov The position and nature of these substituents can fine-tune the interaction with the receptor's binding pocket. The presence of a chlorine atom on the benzyl ring, as in this compound, introduces an electron-withdrawing group that can alter the electrostatic potential and conformational preferences of the molecule, thereby influencing its biological profile.
Table 1: Impact of N-Benzyl Substitution on Receptor Affinity and Activity This table is a representative example based on findings from related N-benzylated phenylethylamines and is for illustrative purposes.
| Compound Type | Substitution | Effect on 5-HT2A Receptor Affinity | Effect on 5-HT2A Receptor Functional Activity |
|---|---|---|---|
| Phenylethylamine | Unsubstituted | Baseline | Baseline |
| N-Benzyl Phenylethylamine | Unsubstituted Benzyl | Increased | Increased |
| N-(2-hydroxybenzyl) Phenylethylamine | 2-Hydroxy | Generally High | Generally High |
| N-(2-methoxybenzyl) Phenylethylamine | 2-Methoxy | Lower than 2-hydroxy | Lower than 2-hydroxy |
Research Landscape and Gaps Pertaining to this compound
A comprehensive review of the scientific literature reveals a significant gap in the specific investigation of this compound. While numerous studies have explored a wide range of N-benzylated phenylethylamines with various substituents on both the phenylethylamine and benzyl moieties, this particular combination appears to be underrepresented. acs.orgacs.orgnih.gov
The existing research provides a strong rationale for its investigation. The known effects of N-benzylation on receptor affinity and the influence of halogen substitutions on pharmacokinetic and pharmacodynamic properties suggest that this compound could possess unique biological activities. The lack of dedicated studies on its synthesis, characterization, and biological evaluation represents a clear and addressable gap in the field of medicinal chemistry.
Overview of Research Directions and Methodologies for the Compound
Future research endeavors concerning this compound would likely commence with its chemical synthesis and purification. A common method for preparing such compounds is through reductive amination, reacting 2-phenylethylamine with 2-chlorobenzaldehyde (B119727) in the presence of a reducing agent. nih.gov
Following a successful synthesis, a thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to confirm its structure and purity.
Subsequent research could then proceed to in vitro pharmacological profiling. This would involve binding assays to determine its affinity for a panel of relevant receptors, such as serotonin, dopamine, and adrenergic receptors. nih.gov Functional assays would then be necessary to characterize its activity at these receptors as an agonist, antagonist, or allosteric modulator. acs.orgnih.gov
Computational studies, including molecular docking and dynamics simulations, could provide insights into its binding mode at target receptors and help rationalize the experimental findings. nih.gov Depending on the in vitro results, further investigations could explore its effects in cellular models or even in vivo studies in animal models to understand its broader physiological effects.
Structure
3D Structure
Properties
CAS No. |
13541-01-0 |
|---|---|
Molecular Formula |
C15H16ClN |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16ClN/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
InChI Key |
DAOIKMDLNGMJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Chlorobenzyl 2 Phenylethanamine
General Synthetic Approaches to Phenylethylamine Derivatives
The construction of the phenylethylamine skeleton and its subsequent modification can be achieved through several reliable and versatile chemical reactions. These methods form the foundation for creating a vast library of derivatives, including the target compound.
Reductive Amination Strategies for Phenylethylamine Moiety Construction
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used for synthesizing amines. mdpi.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.commdpi.com For the synthesis of phenylethylamines, this typically involves a phenyl-substituted carbonyl compound.
The most direct route involves the reductive amination of acetophenone (B1666503) or its derivatives. mdpi.comwikipedia.org The reaction can be performed using various reducing agents and nitrogen sources. A classic approach is the Leuckart reaction, which uses formic acid or its derivatives (like ammonium (B1175870) formate) as both the reducing agent and the nitrogen source. mdpi.comwikipedia.org This method is a one-pot procedure for the reductive amination of aldehydes and ketones. mdpi.com
Modern variations offer higher yields and selectivity under milder conditions. These often employ hydride-based reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon (Pd/C) with hydrogen gas, is also a prevalent method for the reduction step. orgsyn.org Chemo-enzymatic methods have also been developed, using amine dehydrogenases (AmDH) to catalyze the reductive amination of ketones like acetophenone with ammonia, achieving high enantioselectivity. acs.orgacs.org
Table 1: Comparison of Reductive Amination Methods for Phenylethylamine Synthesis
| Method | Carbonyl Precursor | Nitrogen Source | Reducing Agent/Catalyst | Key Features |
|---|---|---|---|---|
| Leuckart Reaction | Acetophenone | Ammonium formate (B1220265) / Formamide | Formic Acid | One-pot, classic method. mdpi.com |
| Catalytic Hydrogenation | Acetophenone | Ammonia | H₂ / Raney Nickel or Pd/C | Effective but requires high pressure. orgsyn.org |
| Borohydride Reduction | Acetophenone | Ammonia/Amine | NaBH₃CN or NaBH(OAc)₃ | Mild conditions, good functional group tolerance. |
Henry Reaction and Subsequent Reduction Pathways
The Henry reaction, or nitroaldol reaction, provides an alternative pathway to the phenylethylamine skeleton. organic-chemistry.orgyoutube.com This reaction involves the base-catalyzed C-C bond formation between a benzaldehyde (B42025) derivative and a nitroalkane, such as nitromethane. organic-chemistry.org The initial product is a β-hydroxy nitro compound, which can readily undergo dehydration to yield a nitrostyrene (B7858105) derivative. researchgate.net
This nitrostyrene intermediate is the key to forming the phenylethylamine. The nitro group can be reduced to a primary amine using various powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing the nitro group and the alkene double bond simultaneously. youtube.com Other methods include catalytic hydrogenation, often employing catalysts like Pd/C. orgsyn.org The Henry reaction is a versatile tool as it allows for the construction of the carbon backbone first, followed by the introduction of the amine functionality. youtube.com
Steps in Phenylethylamine Synthesis via Henry Reaction:
Condensation: A substituted benzaldehyde reacts with a nitroalkane in the presence of a base. researchgate.net
Dehydration: The resulting nitroaldol product is often dehydrated to form a nitrostyrene. researchgate.net
Reduction: The nitrostyrene is reduced to the corresponding phenylethylamine using a strong reducing agent like LiAlH₄ or catalytic hydrogenation. orgsyn.orgyoutube.com
N-Alkylation and Acylation Methods for Amine Functionalization
Once the primary phenylethylamine core is synthesized, the amino group can be functionalized through N-alkylation or N-acylation to produce secondary or tertiary amines and amides, respectively.
N-Alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide. youtube.com The amine acts as a nucleophile, displacing the halide in an SN2 reaction. A significant challenge with this method is overalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. youtube.com To achieve selective mono-alkylation, one can use a large excess of the primary amine or employ alternative strategies such as reductive amination between the primary amine and an aldehyde. youtube.com For instance, reacting phenethylamine (B48288) with an aldehyde (like benzaldehyde) forms an imine, which can be selectively reduced to the secondary amine using agents like sodium borohydride.
N-Acylation is the reaction of an amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. acs.orgnih.gov This reaction is generally high-yielding and avoids the issue of over-reaction seen in N-alkylation. The resulting amide is significantly less basic and less nucleophilic than the starting amine. If desired, the amide can be subsequently reduced to the corresponding alkylated amine using a strong reducing agent like LiAlH₄. youtube.com This two-step acylation-reduction sequence is a reliable method for achieving controlled N-alkylation of primary amines.
Targeted Synthesis of N-(2-Chlorobenzyl)-2-phenylethanamine and its Substituted Analogues
The synthesis of the specific compound, this compound, can be accomplished by applying the general principles of amine synthesis, primarily through direct condensation and reduction or by nucleophilic substitution.
Condensation and Reduction Reactions for Amine Bond Formation
A highly efficient method for synthesizing this compound is through reductive amination. This approach involves the condensation of 2-phenylethanamine with 2-chlorobenzaldehyde (B119727).
The reaction proceeds in two stages:
Imine Formation: The primary amine (2-phenylethanamine) reacts with the aldehyde (2-chlorobenzaldehyde) to form an N-(2-chlorobenzylidene)-2-phenylethanamine (a Schiff base or imine) intermediate, with the elimination of a water molecule.
Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product. This reduction can be carried out using various reducing agents. Sodium borohydride (NaBH₄) is a common choice for this step. Alternatively, catalytic hydrogenation over a palladium or platinum catalyst can be employed.
This method is advantageous as it directly forms the desired C-N bond between the two specific precursor molecules in a controlled manner, generally avoiding the overalkylation issues associated with direct alkylation with alkyl halides.
Precursor Selection and Optimization of Reaction Conditions
The selection of appropriate precursors is critical for a successful synthesis. For this compound, the logical precursors are 2-phenylethanamine and a 2-chlorobenzyl moiety donor.
Table 2: Precursor Options for this compound Synthesis
| Method | Phenylethylamine Precursor | 2-Chlorobenzyl Precursor | Key Reagents |
|---|---|---|---|
| Reductive Amination | 2-Phenylethanamine | 2-Chlorobenzaldehyde | NaBH₄, NaBH(OAc)₃, or H₂/Pd-C |
| Direct N-Alkylation | 2-Phenylethanamine | 2-Chlorobenzyl chloride | Base (e.g., K₂CO₃, Et₃N) |
Optimization of reaction conditions is crucial for maximizing yield and purity.
For Reductive Amination: The reaction is often performed in a protic solvent like methanol (B129727) or ethanol. The pH may need to be controlled to facilitate imine formation without deactivating the amine.
For Direct N-Alkylation: This reaction typically involves reacting 2-phenylethanamine with 2-chlorobenzyl chloride. google.com A non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), is required to neutralize the HCl formed during the reaction. organic-chemistry.org A polar aprotic solvent like DMF or acetonitrile (B52724) is often used. To minimize the formation of the di-alkylated product, a molar excess of 2-phenylethanamine can be used. Temperature control is also important; elevated temperatures can accelerate the reaction but may also increase side-product formation.
For Acylation-Reduction: The initial acylation of 2-phenylethanamine with 2-chlorobenzoyl chloride is typically run in the presence of a base (like triethylamine or pyridine) to scavenge the HCl byproduct. The subsequent reduction of the resulting amide with LiAlH₄ is usually performed in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. youtube.com
Each of these methods provides a viable route to this compound and its analogues, with the choice of method often depending on the availability of starting materials, desired scale, and required purity of the final product.
One-Pot Synthetic Procedures for Efficient Production
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.org By avoiding lengthy separation processes and the purification of intermediate compounds, this approach streamlines the production of complex molecules. organic-chemistry.org While specific one-pot protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the principles of this methodology are widely applied to structurally related amines and heterocyclic compounds.
For instance, an efficient one-pot, copper-catalyzed synthesis of N,N-diphenyl-2-benzothiazolamines has been developed from 1-(2-iodophenyl)-3-phenylthioureas and iodobenzenes. nih.gov This tandem reaction proceeds smoothly to afford the desired products with good functional group tolerance. nih.gov Similarly, novel one-pot strategies have been devised for the synthesis of 1,2,4-triazole (B32235) motifs and 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) from readily available starting materials. organic-chemistry.orgrsc.org These methods highlight the potential for developing efficient, one-pot procedures for N-substituted phenylethylamine derivatives by combining steps like reductive amination and N-alkylation into a single, streamlined process.
Table 1: Examples of One-Pot Synthetic Procedures
| Product Class | Starting Materials | Key Features | Reference |
| N,N-Diphenyl-2-benzothiazolamines | 1-(2-Iodophenyl)-3-phenylthioureas, Iodobenzenes | Copper-catalyzed, Tandem reaction, Good functional group tolerance | nih.gov |
| 1,2,4-Triazoles | 4-Hydroxy phenylacetic acid, Formamidine (B1211174) hydrochloride, Hydrazine derivatives | Mild conditions, Access to natural product analogues | rsc.org |
| 4-Substituted Urazoles | Aniline (B41778) derivatives, Ethyl chloroformate, Ethyl carbazate | Three-step sequence in one vessel, Avoids toxic isocyanates | organic-chemistry.org |
Microwave-Assisted Synthesis in this compound Synthesis
Microwave-Assisted Organic Reaction Enhancement (MORE) has become a valuable tool in synthetic chemistry, offering dramatically reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation can accelerate a wide range of organic transformations, including condensations, cyclizations, and coupling reactions. researchgate.netresearchgate.net
In the context of synthesizing structures related to this compound, microwave-assisted methods have proven highly effective. For example, the Ullmann condensation of 2-chlorobenzoic acid with various aniline derivatives to produce N-phenylanthranilic acids has been successfully performed in water under microwave irradiation, yielding better results in shorter times than classical heating. researchgate.net Similarly, the synthesis of novel 2H-chromene derivatives has been efficiently achieved using microwave-assisted methods, with reactions completing in minutes rather than hours. mdpi.com These examples underscore the potential of microwave-assisted synthesis to optimize the production of this compound, likely by accelerating the N-alkylation of 2-phenylethanamine with 2-chlorobenzyl chloride.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of N-Phenylanthranilic Acids | 6–48 hours heating | Shorter reaction times, Better yields | researchgate.net |
| Synthesis of "2-Chloro-N-p-tolylacetamide" | 5–6 hours | 5–10 minutes, 50-80% yield | researchgate.net |
| Synthesis of 2H-Chromene Derivatives | 4–7 hours reflux | 8–10 minutes at 120 °C | mdpi.com |
Stereoselective Synthesis and Chiral Resolution Techniques for Phenylethylamine Derivatives
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The different enantiomers of a drug can have distinct biological activities and metabolic fates. rsc.org Therefore, controlling the stereochemistry during synthesis is crucial. Phenylethylamine (PEA) and its derivatives are recognized as valuable chiral auxiliaries and building blocks in asymmetric synthesis. mdpi.comnih.govdntb.gov.ua
Stereoselective synthesis aims to produce a single enantiomer preferentially. This can be achieved by using chiral catalysts or, as is common with phenylethylamines, by employing a chiral auxiliary. mdpi.comnih.gov The chiral auxiliary, such as (R)-1-phenylethylamine, can direct the stereochemical outcome of a reaction, after which it can be removed. researchgate.net For example, (R)-1-phenylethylamine has been used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, where reduction of an imine moiety proceeded with moderate to good stereoselectivity. researchgate.net
When a racemic mixture (a 1:1 mixture of enantiomers) is produced, chiral resolution is required to separate the enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.orgnih.gov A relevant example is the successful resolution of racemic 2-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine, a resolving agent structurally similar to the title compound. nih.govresearchgate.net The chiral discrimination mechanism in this case was elucidated through crystallographic analysis, revealing a "lock-and-key" supramolecular packing mode. nih.gov
Table 3: Chiral Resolution Techniques for Amines and Acids
| Technique | Description | Example Resolving Agents | Reference |
| Diastereomeric Salt Crystallization | Reaction of a racemic mixture with a chiral resolving agent to form diastereomers with different solubilities. | Tartaric acid, Camphorsulfonic acid, (R)-(+)-N-benzyl-1-phenylethylamine | wikipedia.orgnih.gov |
| Chiral Column Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | N/A | rsc.org |
| Preferential Crystallization | Seeding a supersaturated solution of a racemate with crystals of one enantiomer to induce its crystallization. | N/A | wikipedia.org |
Synthesis of Novel Derivatives Bearing the N-(2-Chlorobenzyl) Moiety
The N-(2-chlorobenzyl) moiety is a key structural feature in various compounds designed for specific biological targets. The synthesis of novel derivatives incorporating this group allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
Research has led to the synthesis of new N-piperazinyl quinolones that feature an N-2-(furyl)-2-(chlorobenzyloxyimino) ethyl group. nih.govresearchgate.net These complex molecules were synthesized through a multi-step process, starting with the reaction of quinolone derivatives with 2-bromo-1-(furan-2 or 3-yl)ethanone O-chlorobenzyl oxime derivatives. nih.gov
In another area, new N-benzylpiperidine derivatives have been designed and synthesized as potential multi-target agents for Alzheimer's disease. nih.gov One of the most promising compounds from this study was 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, which demonstrated activity as a butyrylcholinesterase inhibitor and also inhibited β-amyloid aggregation. nih.gov Although this example features a 3-chlorobenzyl group, it illustrates the synthetic strategies used to incorporate substituted benzyl (B1604629) moieties onto nitrogen-containing scaffolds to achieve desired pharmacological profiles. nih.gov Furthermore, the synthesis of novel formamidine derivatives containing a chlorophenyl group has also been reported, showcasing the versatility of this structural motif in creating diverse chemical libraries. researchgate.net
Table 4: Examples of Novel Derivatives with a Chlorobenzyl or Related Moiety
| Derivative Class | Synthetic Approach | Potential Application | Reference |
| N-piperazinyl quinolones | Reaction of quinolones with 2-bromo-1-(furan-2 or 3-yl)ethanone O-chlorobenzyl oxime | Cytotoxic agents against tumor cell lines | nih.govresearchgate.net |
| N-benzylpiperidine derivatives | Combination of N-benzylpiperidine moiety with phthalimide (B116566) or indole (B1671886) moieties | Multi-target agents for Alzheimer's disease | nih.gov |
| Formamidine derivatives | Reaction of different aldehydes with 2-chloropyrimidin-4-amine | Antimicrobial agents | researchgate.net |
Advanced Spectroscopic and Structural Characterization of N 2 Chlorobenzyl 2 Phenylethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of N-(2-chlorobenzyl)-2-phenylethanamine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment, connectivity, and stereochemistry of the molecule can be assembled.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenylethyl and the 2-chlorobenzyl rings, as well as the aliphatic protons of the ethyl bridge and the benzyl (B1604629) methylene (B1212753) group.
The aromatic region (typically δ 7.0-7.5 ppm) would display complex multiplets corresponding to the nine aromatic protons. The protons on the 2-chlorobenzyl group are expected to be shifted slightly downfield compared to an unsubstituted benzyl group due to the electron-withdrawing effect of the chlorine atom. The aliphatic region would feature signals for the two methylene groups of the ethyl chain and the benzylic methylene group. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Due to the limited availability of specific experimental data for this compound, the following table presents ¹H NMR data for the closely related parent compound, N-benzyl-2-phenylethylamine, for illustrative purposes. nih.govchemicalbook.com
Table 1: Representative ¹H NMR Data for the Analogue N-benzyl-2-phenylethylamine Data for illustrative purposes based on analogue compound.
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Phenyl H (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | - |
| Benzyl H (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | - |
| Benzyl CH₂ | ~3.80 | Singlet (s) | - |
| Phenylethyl CH₂-N | ~2.90 | Triplet (t) | ~7.0 |
| Phenylethyl CH₂-Ph | ~2.80 | Triplet (t) | ~7.0 |
| NH | Variable (e.g., ~1.5) | Broad Singlet (br s) | - |
Spin-spin coupling between adjacent aliphatic protons would result in triplet patterns for the ethyl group protons, providing confirmation of their connectivity.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The spectrum would show multiple signals in the aromatic region (δ 120-145 ppm), corresponding to the carbon atoms of the two phenyl rings. The presence of the chlorine atom on the 2-chlorobenzyl ring would cause a significant downfield shift for the carbon atom to which it is attached (C-Cl) and influence the shifts of the other carbons in that ring. The aliphatic carbons of the ethyl and benzyl methylene groups would appear in the upfield region of the spectrum (δ 35-55 ppm).
As specific data for the target compound is scarce, ¹³C NMR data for the parent compound N-benzyl-2-phenylethylamine is provided below for reference. nih.gov
Table 2: Representative ¹³C NMR Data for the Analogue N-benzyl-2-phenylethylamine Data for illustrative purposes based on analogue compound.
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| Phenyl C (quaternary) | ~140.0 |
| Benzyl C (quaternary) | ~139.5 |
| Aromatic CHs | 127.0 - 129.0 |
| Benzyl CH₂ | ~54.0 |
| Phenylethyl CH₂-N | ~51.0 |
| Phenylethyl CH₂-Ph | ~36.0 |
Fluorine-19 (¹⁹F) NMR is a powerful technique for the characterization of organofluorine compounds. nih.gov Since the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, it is highly sensitive for NMR detection. sigmaaldrich.com Should a fluorinated analogue of this compound be synthesized (e.g., with a fluorine atom on one of the aromatic rings), ¹⁹F NMR would be an invaluable tool.
The key advantages of ¹⁹F NMR include its wide chemical shift range (approximately 800 ppm) and high sensitivity to the local electronic environment. sigmaaldrich.com This means that even subtle changes in molecular structure would lead to significant changes in the ¹⁹F chemical shift, providing a sensitive probe for structural confirmation and analysis of intermolecular interactions. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides through-bond connectivity information, aiding in the complete structural assignment. nih.govsigmaaldrich.com This technique is particularly useful for analyzing complex mixtures of fluorinated molecules without requiring prior separation. theclinivex.com
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Formula Confirmation
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound (C₁₅H₁₆ClN).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile samples and identifying impurities. ntu.edu.tw The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides structural information.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve:
Benzylic cleavage: Fission of the bond between the nitrogen and the 2-chlorobenzyl group to yield a stable 2-chlorobenzyl cation (m/z 125) or a phenylethylamine radical cation.
Tropylium (B1234903) ion formation: The benzyl fragments can rearrange to the highly stable tropylium cation (m/z 91).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Analysis of the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further confirm the presence of a chlorine atom in the molecule.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
This analysis would reveal the preferred conformation of the molecule in the solid state, including the orientation of the two aromatic rings relative to each other and the geometry of the ethylamine (B1201723) linker. Furthermore, it would elucidate the nature of intermolecular interactions, such as potential N-H···Cl or N-H···π hydrogen bonds and van der Waals forces, which dictate how the molecules pack in the crystal lattice. This information is crucial for understanding the relationship between molecular structure and macroscopic physical properties. While no public crystal structure data is currently available for this specific compound, analysis of related structures like N-benzylphenethylamine shows the flexibility of the ethylamine chain. nih.govresearchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming the presence of its key functional groups. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information and is particularly useful for analyzing symmetric vibrations and C-C bonds in the aromatic rings.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300-3500 | Weak-Medium |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂- | 2850-2960 | Medium |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450-1600 | Medium-Strong |
| N-H Bend | Secondary Amine | 1550-1650 | Variable |
| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium |
| C-Cl Stretch | Aryl Halide | 1000-1100 | Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 690-900 | Strong |
The presence of a band for the N-H stretch, along with aromatic and aliphatic C-H stretching bands, would be clearly visible. The C-N and C-Cl stretching vibrations would also provide key diagnostic peaks. Data from related compounds like 2-phenylethylamine and N-benzyl-2-phenylethylamine support these expected frequency ranges. researchgate.net
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy
The electronic absorption and emission properties of arylethylamine derivatives are dictated by the electronic transitions within the aromatic rings. For this compound, the structure contains two chromophores: the phenyl ring of the phenethylamine (B48288) moiety and the 2-chlorobenzyl group.
Electronic Absorption (UV-Vis) Spectroscopy
In a non-polar solvent like hexane, the UV-Vis spectrum of a compound like this compound would be expected to show absorption bands characteristic of its constituent aromatic rings. The phenyl group typically exhibits a strong absorption band (ε > 10,000 L·mol⁻¹·cm⁻¹) around 200-220 nm, corresponding to the π → π* transition, and a weaker, fine-structured band (the B-band) between 240-270 nm. The presence of the 2-chlorobenzyl group is anticipated to cause a slight bathochromic (red) shift and hyperchromic (increased intensity) effect on these bands due to the electronic influence of the chlorine substituent.
Photoluminescence Spectroscopy
Photoluminescence (fluorescence) in such molecules typically arises from the lowest energy excited singlet state (S₁) relaxing to the ground state (S₀). The emission spectrum is generally a mirror image of the lowest energy absorption band. For related compounds, fluorescence emission is often observed in the near-UV or blue region of the spectrum. The presence of the chlorine atom, a halogen, could potentially lead to a degree of fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state, thereby reducing fluorescence quantum yield. The exact emission maximum and quantum yield would be highly dependent on the solvent polarity, with more polar solvents potentially leading to a red-shifted emission due to stabilization of the excited state.
Elemental Analysis and Melting Point Determination for Compound Validation
Elemental analysis and melting point are fundamental techniques for verifying the purity and confirming the identity of a newly synthesized compound.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. For this compound, with the molecular formula C₁₅H₁₆ClN, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared. A close correlation between the experimental and theoretical percentages (typically within ±0.4%) is a strong indicator of the compound's purity and correct elemental composition.
Table 1: Theoretical Elemental Analysis Data for C₁₅H₁₆ClN
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 73.31% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.57% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.43% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.70% |
| Total | | | | 245.738 | 100.00% |
Melting Point Determination
The melting point of a crystalline solid is a key physical property that indicates its purity. A pure compound typically melts over a narrow range (0.5-2.0 °C). The presence of impurities usually depresses the melting point and broadens the melting range. While the specific melting point for this compound is not documented, it is often synthesized and isolated as a hydrochloride salt to improve its crystallinity and handling properties. The melting point of this salt would be a sharp, reproducible value, essential for its characterization and validation. For comparison, related N-benzyl-2-phenylethylamine derivatives often exhibit melting points for their hydrochloride salts in the range of 150-250 °C, depending on the specific substituents on the aromatic rings.
Computational and Theoretical Investigations of N 2 Chlorobenzyl 2 Phenylethanamine
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of N-(2-chlorobenzyl)-2-phenylethanamine. These computational techniques allow for a detailed exploration of the molecule at the atomic level, providing data that is often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Applications for Ground State Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations are employed to optimize the molecular structure by finding the minimum energy conformation. This process involves iterative calculations that adjust the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.
The optimization is typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. The resulting optimized structure provides crucial information, including precise bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties. For instance, a study on similar compounds, N-(phenyl)-2,2-dichloroacetamide derivatives, utilized the DFT/B3LYP method to determine their optimized geometries and vibrational frequencies rsc.org. The correlation between calculated and experimental data for bond lengths and angles in related molecules has been shown to be strong, often with correlation coefficients (R²) exceeding 0.94 bch.ro.
Basis Set Selection and Level of Theory Considerations
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost.
For a molecule like this compound, a common choice is a Pople-style basis set, such as 6-31G(d,p) or its more extensive versions like 6-311+G(d,p). The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.
The selection of the functional (level of theory) is equally critical. B3LYP is a widely used hybrid functional known for providing a good balance between accuracy and computational efficiency for a wide range of organic molecules researchgate.net. For specific properties, other functionals may be more appropriate. For example, CAM-B3LYP is often used for calculating non-linear optical properties and long-range interactions researchgate.net. The choice of both the basis set and the level of theory must be carefully considered to ensure the reliability of the computational results.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability bch.romdpi.com.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and benzyl (B1604629) rings, while the LUMO would likely be distributed across the molecule, including the anti-bonding orbitals associated with the C-Cl bond.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate regions of varying charge. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack bch.romdpi.com. For this compound, the MEP would likely show negative potential around the nitrogen atom and the chlorine atom due to their high electronegativity, and positive potential around the hydrogen atoms.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The values in this table are illustrative and based on typical results for similar aromatic amines.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and the nature of intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals q-chem.com. This analysis provides quantitative information about the strength of interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and charge transfer within the molecule.
Table 2: Illustrative NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | σ* (C-C) | 5.8 |
| π (C=C) | π* (C=C) | 20.1 |
Note: The values in this table are illustrative and represent typical interactions and energies found in similar molecules.
Prediction of Theoretical Vibrational Frequencies and Spectroscopic Data
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to correct for systematic errors arising from the approximations in the theoretical model and the neglect of anharmonicity.
The predicted vibrational spectrum provides a detailed assignment of the vibrational modes, linking specific atomic motions to each calculated frequency. This information is invaluable for interpreting experimental spectra and for confirming the identity and structure of the synthesized compound. For this compound, the theoretical spectrum would show characteristic peaks for N-H stretching, C-H stretching of the aromatic rings and the ethyl chain, C-N stretching, and the C-Cl stretching modes. Studies on similar molecules have shown good agreement between calculated and experimental vibrational spectra nih.gov.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=C Aromatic Stretch | 1600-1450 |
| C-Cl Stretch | 750-700 |
Note: These frequencies are illustrative and based on typical values for the respective functional groups.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. It is a powerful method for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states ohio-state.edu.
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions. These calculations help in understanding the nature of the electronic transitions, such as whether they are π → π* or n → π* transitions, and which parts of the molecule are involved. The accuracy of TD-DFT results can be influenced by the choice of functional, and for some types of excited states, such as charge-transfer states, standard functionals may not be adequate q-chem.com. The results of TD-DFT calculations are often compared with experimental UV-Vis spectra to validate the theoretical model.
Table 4: Illustrative TD-DFT Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.6 | 270 | 0.15 |
| S0 → S2 | 5.1 | 243 | 0.32 |
Note: The values in this table are illustrative and based on typical electronic transitions in aromatic amines.
Molecular Docking Studies of this compound with Biological Receptors and Enzymes
No specific molecular docking studies involving this compound have been identified in the reviewed literature. Therefore, there is no data to report on the prediction of its binding modes and affinities or the evaluation of specific docking algorithms and scoring functions for this compound.
Prediction of Ligand-Target Binding Modes and Affinities
Information not available.
Evaluation of Docking Algorithms and Scoring Functions
Information not available.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics
No published molecular dynamics simulations for this compound complexed with any biological target were found.
In Silico Structure-Activity Relationship (SAR) Elucidation
No in silico structure-activity relationship studies for this compound are available in the scientific literature.
Theoretical Metabolic Pathways and In Silico Biotransformation Predictions
While in silico tools for predicting the metabolism of phenethylamine (B48288) derivatives exist, no specific application of these tools to this compound has been documented in research. researchgate.net Therefore, no data on its theoretical metabolic pathways or predicted biotransformations can be provided.
In Vitro Biological Activity and Mechanistic Elucidation of N 2 Chlorobenzyl 2 Phenylethanamine
Receptor Binding Affinity and Selectivity Profiling
The interaction of N-(2-chlorobenzyl)-2-phenylethanamine with various receptor systems is a critical aspect of its pharmacological characterization. The N-benzylphenethylamine scaffold is known to interact with several key neurotransmitter receptors.
Research into N-benzyl substituted phenethylamines and related tryptamines has demonstrated significant activity at serotonin (B10506) 5-HT2A receptors. The N-arylmethyl substitution is considered a key feature for enhancing affinity, in some cases by up to 300-fold compared to simpler N-alkyl homologs. nih.gov This substitution also improves selectivity for 5-HT2A receptors over 5-HT2C and 5-HT1A receptors. nih.gov Functional assays have confirmed that many N-benzyl phenethylamines act as potent and highly effective agonists at the rat 5-HT2A receptor. nih.gov
Virtual docking studies suggest that the N-benzyl portion of these molecules may interact with the phenylalanine residue at position 339 (Phe339) of the human 5-HT2A receptor. nih.gov While specific binding affinity (Kᵢ) and functional potency (EC₅₀) values for this compound are not explicitly detailed in the reviewed literature, data from closely related N-benzyltryptamines provide valuable insights. For instance, N-(2-chlorobenzyl)tryptamine shows strong binding to 5-HT2 receptors. semanticscholar.org Furthermore, studies on N-benzyl-5-methoxytryptamines show that substituents on the benzyl (B1604629) ring significantly modulate affinity and function at the 5-HT2A receptor, with some compounds exhibiting subnanomolar affinity. ljmu.ac.uk For example, the N-(2-methoxybenzyl) derivative shows high potency at the human 5-HT2A receptor. ljmu.ac.uk
Regarding the 5-HT7 receptor, it is a G protein-coupled receptor that stimulates adenylyl cyclase. nih.gov While it is an important target for various centrally acting agents, specific binding or functional activity data for this compound at the 5-HT7 receptor is not available in the reviewed scientific literature.
Table 1: 5-HT2A Receptor Functional Activity of a Related N-Benzylphenethylamine Create an interactive table based on the data below.
| Compound | Receptor | Potency (EC₅₀) | Efficacy |
| N-(2-methoxybenzyl)phenethylamine | h5-HT2A | 4.2 nM | Nearly full agonist |
| N-(2-methoxybenzyl)phenethylamine | r5-HT2A | 11 nM | Nearly full agonist |
Data derived from studies on analogous compounds. ljmu.ac.uk
The dopamine (B1211576) transporter (DAT) is a key target for many phenethylamine (B48288) derivatives. mdpi.comnih.gov The fundamental structure of these compounds allows them to interact with and inhibit the reuptake of dopamine. mdpi.comnih.gov Structure-activity relationship (SAR) studies of β-phenethylamine derivatives show that substitution on the aromatic rings influences their inhibitory effect on dopamine reuptake. nih.gov Specifically, compounds with substituted phenyl groups tend to have stronger inhibitory activities. nih.gov
While direct IC₅₀ values for this compound are not provided in the surveyed literature, the general findings for the phenethylamine class suggest it likely possesses inhibitory activity at the DAT. The amine nitrogen present in the structure is traditionally considered important for interacting with monoamine transporters. nih.gov
The Cav1.2 L-type voltage-gated calcium channel is a crucial component in cardiac and neuronal function. nih.govnih.gov It serves as a target for various clinical drugs, primarily from the dihydropyridine, phenylalkylamine (e.g., verapamil), and benzothiazepine (B8601423) (e.g., diltiazem) classes. nih.gov Extensive searches of the available scientific literature did not yield any evidence to suggest that this compound or related N-benzylphenethylamine compounds have direct binding affinity or functional activity at the Cav1.2 channel. The known binding sites for inhibitors on the Cav1.2 channel are occupied by molecules with distinctly different structural scaffolds. nih.gov
Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are the primary targets for opioid peptides and alkaloid drugs. nih.gov A review of the scientific literature did not provide any data to indicate that this compound interacts with any of the major opioid receptor subtypes. The pharmacology of opioid receptors is typically associated with molecules containing specific pharmacophores, which are not present in the structure of this compound.
Enzyme Inhibition Kinetics and Mechanisms
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, with a preference for substrates like phenylethylamine. nih.gov The inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases. mdpi.com
Studies on structurally related compounds provide strong evidence for the potential MAO-B inhibitory activity of this compound. Research on pyridazinobenzylpiperidine derivatives has shown that a chloro-substituent on the benzyl ring is favorable for potent and selective MAO-B inhibition. mdpi.com For example, a compound with a 3-chloro-benzyl group (S5) was found to be a potent, competitive, and reversible inhibitor of MAO-B. mdpi.com The presence of a halogen on the benzyl ring is a key feature in a variety of potent MAO-B inhibitors. acs.org
The kinetic mechanism for these types of inhibitors is often competitive, meaning they bind to the same active site as the enzyme's natural substrate. mdpi.comacs.org
Table 2: MAO Inhibition Data for Structurally Related Compounds Create an interactive table based on the data below.
| Compound ID | Description | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Inhibition Type (MAO-B) | Selectivity Index (MAO-A/MAO-B) |
| S5 | Derivative with 3-Cl on benzyl ring | 3.857 | 0.203 | 0.155 ± 0.050 | Competitive | 19.04 |
| S16 | Derivative with 2-CN on benzyl ring | >10 | 0.979 | 0.721 ± 0.074 | Competitive | >10.21 |
Data from a study on pyridazinobenzylpiperidine derivatives, highlighting the effect of substituents on the benzyl ring. mdpi.com
Inhibition of 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)
1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is the first and a rate-limiting enzyme in the methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov This pathway is essential for the biosynthesis of isoprenoids in most bacteria, plants, and apicomplexan parasites. nih.govwikipedia.org Isoprenoids are a vast family of natural products that include hormones, vitamins, and components of photosynthetic machinery. nih.govnih.gov The enzyme catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). ebi.ac.ukwikipedia.org
A thorough search of the scientific literature did not yield any studies on the inhibition of 1-deoxy-D-xylulose 5-phosphate synthase by this compound or its close structural analogues. Therefore, there is currently no evidence to suggest that this class of compounds interacts with the DXS enzyme.
Characterization of Competitive, Non-Competitive, Mixed, and Uncompetitive Inhibition Patterns
The mechanism by which enzyme inhibitors act can be elucidated through kinetic studies, which characterize the pattern of inhibition as competitive, non-competitive, mixed, or uncompetitive. For the N-benzyl-2-phenylethanamine derivatives that have been studied as cholinesterase inhibitors, molecular modeling studies, including docking and molecular dynamics simulations, have been employed to determine their possible mechanism of action. rsc.org These computational studies help to visualize how the inhibitors bind to the active site or other allosteric sites on the enzyme.
For example, different types of cholinesterase inhibitors are known to exhibit distinct inhibition patterns. The drug tacrine, for instance, shows mixed-type inhibition for AChE, suggesting it binds to both the active site and a peripheral anionic site (PAS), while it acts as a competitive inhibitor of BChE. nih.gov Galantamine is a reversible competitive inhibitor of AChE. nih.gov For the N-benzyl-2-phenylethanamine derivatives, detailed kinetic studies to definitively characterize their inhibition patterns have not been reported in the available literature.
In Vitro Cellular Assays for Investigating Biological Effects
In vitro cellular assays are crucial for determining the potential of a compound to affect cell viability and induce specific cellular processes like apoptosis.
Antiproliferative Activity against Cancer Cell Lines
While no specific data exists for the antiproliferative activity of this compound, research on structurally related compounds indicates that certain derivatives may possess anticancer properties. For example, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides were screened for their antiproliferative and cytotoxic effects on various human cancer cell lines. nih.gov Several of these compounds demonstrated IC₅₀ values in the single-digit micromolar range. nih.gov
Similarly, some 2-phenazinamine derivatives have shown positive anticancer activity in vitro against cell lines such as K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma). nih.gov One particular compound, 2-chloro-N-(phenazin-2-yl)benzamide, exhibited a potent anticancer effect comparable to the chemotherapy drug cisplatin (B142131) against these cell lines, with low toxicity towards non-cancerous cells. nih.gov
Table 2: Examples of Antiproliferative Activity in Structurally Related Compound Classes
| Compound Class | Cancer Cell Lines | Notable Activity |
|---|---|---|
| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Various human cancer cell lines | Some compounds with IC₅₀ values in the single-digit micromolar range nih.gov |
This table presents findings for structurally related classes of compounds, not for this compound itself.
Induction of Apoptosis in Cellular Models
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents can eliminate malignant cells. Studies on compounds structurally related to this compound have investigated their ability to induce apoptosis.
For instance, one of the most potent compounds from the substituted 2-hydroxy-N-(arylalkyl)benzamide series was shown to reduce proliferation and induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov The induction of apoptosis was confirmed by an increase in several apoptotic markers, including the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov The preliminary mechanism for a derivative of 2-phenazinamine was also investigated through cell apoptosis assays. nih.gov
Molecular Recognition and Host-Guest Interactions
Molecular recognition involves the specific binding between two or more molecules through non-covalent interactions. Host-guest chemistry, a branch of supramolecular chemistry, studies these interactions, often involving a large "host" molecule encapsulating a smaller "guest" molecule.
There is no information available in the scientific literature regarding the molecular recognition or host-guest interactions of this compound. Studies in this area have been conducted on other, dissimilar heterocyclic structures like 2-phenylbenzimidazole, which has been shown to form host-guest complexes with dicyclohexanocucurbit nih.govuril. nih.gov However, these findings cannot be extrapolated to the compound .
N 2 Chlorobenzyl 2 Phenylethanamine As a Chemical Probe and Research Tool
Application in Mechanistic Enzymology Studies
While direct studies on N-(2-chlorobenzyl)-2-phenylethanamine in enzymology are not prevalent in published literature, the utility of its core structure as a chemical probe is well-documented through closely related analogs. Chemical probes are small molecules used to study and manipulate biological systems, such as enzymes, helping to elucidate their function and mechanism. The phenylethylamine framework is particularly relevant in the study of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.
Research on 2-chloro-2-phenylethylamine, a structural analog, demonstrates its effectiveness as a mechanistic probe for monoamine oxidase B (MAO-B). nih.gov This compound acts as both a substrate and an inhibitor of the enzyme, allowing researchers to investigate the catalytic mechanism. Studies showed that 2-chloro-2-phenylethylamine is oxidized by MAO-B to 2-chloro-2-phenylacetaldehyde. nih.gov The reaction pathway provided insights into the nature of enzymatic intermediates; the negligible formation of 2-phenylacetaldehyde suggested that a stabilized carbanion at the C-1 position is not a likely intermediate in the oxidation process catalyzed by MAO-B. nih.gov
Interactive Data Table: Kinetic Parameters of 2-Chloro-2-phenylethylamine with MAO-B
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Km | 30 µM | pH 6.5, 30°C | nih.gov |
| Turnover Number | 80 min-1 | pH 6.5, 30°C | nih.gov |
| Inactivation Half-life (τ1/2) | 40 min | Aerobic conditions | nih.gov |
Utility in Molecular Imprinting Technology for Selective Adsorption Materials
Molecular imprinting is a technique used to create synthetic polymers, known as molecularly imprinted polymers (MIPs), with custom-made binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). nih.govmdpi.com This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them highly valuable as selective adsorption materials. researchgate.netnih.gov The process involves polymerizing functional monomers and a cross-linker around the template molecule. mdpi.com After polymerization, the template is removed, leaving behind specific recognition cavities. nih.gov
While specific MIPs using this compound as the template are not detailed in the literature, its molecular structure makes it an excellent candidate for this technology. The secondary amine and aromatic rings can participate in non-covalent interactions (such as hydrogen bonding, ionic interactions, and π-π stacking) with suitable functional monomers. mdpi.com
The general process for creating such a selective material would involve:
Complex Formation: this compound (the template) is mixed in a solvent with a functional monomer (e.g., methacrylic acid) and a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate). The functional monomer arranges itself around the template through non-covalent interactions.
Polymerization: An initiator is added to start the polymerization of the monomers and cross-linker, forming a rigid, cross-linked polymer matrix that traps the template-monomer complexes. mdpi.com
Template Removal: The polymer is ground into particles and washed extensively to remove the template molecule, exposing the selective binding cavities. nih.gov
The resulting MIP would possess cavities specifically tailored to bind this compound, enabling its selective extraction from complex samples. This technology has been successfully applied to other amine-containing molecules for use in solid-phase extraction, chemical sensing, and drug delivery. nih.govresearchgate.net
Interactive Data Table: Components in Molecular Imprinting
| Component | Role | Example | Source |
|---|---|---|---|
| Template | The molecule to be recognized; creates the mold for the binding site. | This compound | N/A |
| Functional Monomer | Interacts with the template molecule via non-covalent bonds. | Methacrylic Acid (MAA) | nih.gov |
| Cross-linker | Forms the rigid polymer matrix, fixing the functional monomers in place. | Ethylene Glycol Dimethacrylate (EGDMA) | nih.govmdpi.com |
| Initiator | Starts the polymerization reaction. | Azobisisobutyronitrile (AIBN) | ui.ac.id |
| Porogen (Solvent) | Solubilizes the components and influences the polymer's morphology. | Chloroform, Acetonitrile (B52724) | N/A |
Role in the Design and Synthesis of Novel Bioactive Scaffolds
The N-benzyl-2-phenylethanamine framework, to which this compound belongs, is a valuable scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents. By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships (SAR) and develop compounds with potent and selective biological activities.
A key example is the investigation of novel N-benzyl-2-phenylethylamine (NBPEA) derivatives for their neuroactive effects. nih.govbiorxiv.org In these studies, a series of compounds with substitutions on both the phenethylamine (B48288) and N-benzyl rings were synthesized and tested in adult zebrafish, a powerful model for screening neuroactive drugs. nih.gov The series included analogs with a 2-chloro substitution on the benzyl (B1604629) ring (34H-NBCl), demonstrating the direct relevance of the titular compound's structure. biorxiv.org These studies found that substitutions on the N-benzyl fragment primarily modulated locomotion, while changes to the phenethylamine moiety affected anxiety-like behavior and brain neurotransmitter levels. nih.govbiorxiv.org
This scaffold has also been used to develop inhibitors for other biological targets. For instance, derivatives of N-benzyl-2-phenylethanamine have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), which are important targets in the treatment of Alzheimer's disease. rsc.org In another area, the benzylamino- and phenylethylamino-moieties have been incorporated into 4-amino-5-aroylthiazole structures to create potent, apoptosis-inducing anticancer agents. nih.gov These examples underscore the versatility of the this compound scaffold as a starting point for generating diverse and potentially valuable bioactive molecules.
Interactive Data Table: Examples of Bioactive Scaffolds Based on N-Benzyl-2-phenylethanamine
| Derivative Class | Biological Target/Activity | Therapeutic Area | Source |
|---|---|---|---|
| Substituted NBPEAs | Serotonin (B10506)/Dopamine (B1211576) Systems | Neuropharmacology | nih.govbiorxiv.org |
| Brominated/Iodinated NBPEAs | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | rsc.org |
| 2-Benzylamino-4-amino-5-aroylthiazoles | Tubulin Polymerization, CDKs | Oncology | nih.gov |
Future Research Directions and Translational Perspectives for N 2 Chlorobenzyl 2 Phenylethanamine
Development of Novel and Green Synthetic Pathways
The synthesis of N-(2-chlorobenzyl)-2-phenylethanamine and its analogs is a critical first step in enabling thorough investigation. Future research should prioritize the development of efficient, environmentally benign, and scalable synthetic routes. Traditional methods for forming the core N-benzyl-2-phenylethanamine scaffold often rely on reductive amination or nucleophilic substitution, which may involve harsh reagents and generate significant waste.
Key Research Objectives:
Catalytic Approaches: Exploration of transition-metal-catalyzed cross-coupling reactions or catalytic reductive aminations could offer more sustainable alternatives. For instance, borrowing from methodologies used for similar structures, a one-pot synthesis could be envisioned.
Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and minimizing by-product formation.
Biocatalysis: The use of enzymes, such as transaminases or engineered reductases, could provide highly stereoselective and environmentally friendly pathways to chiral derivatives of this compound. Research in biocatalytic reduction has shown promise for related compounds.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Scalability, monitoring reaction progress. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment, potential for localized overheating. |
| Photoredox Catalysis | Mild reaction conditions, unique bond formations. | Catalyst cost and stability, substrate scope. |
Integrated Computational and Experimental Approaches for Comprehensive Characterization
A holistic understanding of this compound necessitates a synergistic approach that combines computational modeling with experimental validation. This integrated strategy can predict and then confirm the compound's physicochemical properties, conformational landscape, and potential biological interactions.
Future research should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra), which can be compared with experimentally obtained data.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution or within a lipid bilayer, which is crucial for understanding its pharmacokinetic properties.
In Silico ADMET Prediction: A range of computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound, helping to prioritize experimental studies and identify potential liabilities early in the drug discovery process.
| Computational Method | Predicted Property | Experimental Validation |
| DFT | Optimized geometry, vibrational frequencies | X-ray crystallography, IR/Raman spectroscopy |
| MD Simulations | Conformational flexibility, solvation energy | NMR spectroscopy, solubility studies |
| Pharmacophore Modeling | 3D arrangement of essential features | In vitro binding assays |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
The structural similarity of this compound to known pharmacologically active phenethylamines suggests it may interact with a variety of biological targets. For instance, some N-benzyl-2-phenylethanamine derivatives have been investigated as cholinesterase inhibitors for their potential relevance to Alzheimer's disease. Others are known to interact with serotonergic receptors.
Prospective research directions include:
Broad-Based Screening: Initial screening against a wide panel of receptors, enzymes, and ion channels can help to identify primary biological targets. This could include G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, as well as enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Phenotypic Screening: Cell-based assays can be used to assess the compound's effect on cellular processes, such as cell viability, proliferation, and signaling pathways, which can provide clues to its mechanism of action without a priori knowledge of its direct target.
Chemoproteomics: Advanced mass spectrometry-based techniques can be used to identify the direct binding partners of this compound within a complex biological sample, offering an unbiased approach to target discovery.
Rational Design of Derivatives with Enhanced Activity and Selectivity
Once initial biological activities are identified, the rational design of derivatives can be undertaken to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple points for chemical modification. The design of such derivatives is a common strategy in medicinal chemistry.
Strategies for Derivative Design:
Substitution on the Phenyl Rings: The introduction of various substituents (e.g., electron-donating or -withdrawing groups, halogens, alkyl groups) on either the phenylethyl or the benzyl (B1604629) aromatic ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.
Modification of the Ethylamine (B1201723) Linker: Altering the length or rigidity of the ethylamine linker can impact the molecule's conformational flexibility and its ability to adopt the optimal geometry for receptor binding.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve metabolic stability or alter the compound's interaction with its biological target.
| Modification Site | Potential Impact | Example Substituent |
| Phenylethyl Ring | Altered receptor subtype selectivity | Methoxy, Bromo |
| Benzyl Ring | Modified binding affinity | Fluoro, Trifluoromethyl |
| Amine | Changes in pKa, hydrogen bonding | Methylation, Acetylation |
Investigating Structure-Activity Relationships for Specific Receptor Subtypes
A critical aspect of future research will be to establish a clear structure-activity relationship (SAR) for this compound and its derivatives at specific receptor subtypes. This is particularly relevant for targets like the serotonin 5-HT2 receptors, where subtype selectivity is crucial for therapeutic efficacy and minimizing side effects. Studies on related phen
Q & A
Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-phenylethanamine and its derivatives?
The synthesis typically involves reductive amination or alkylation of 2-phenylethanamine with a 2-chlorobenzyl halide. For example, derivatives like N-(2-chlorobenzyl)-2-(methylthio)ethanamine are synthesized via nucleophilic substitution, yielding colorless oils with characterized -NMR spectra (e.g., δ 2.04 ppm for CH, 3.77–3.80 ppm for CH, and aromatic protons at 7.08–7.58 ppm) . Optimization under flow conditions using design of experiment (DoE) methodologies can enhance scalability and purity, as demonstrated in benzimidazol-2-one scaffold synthesis .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound derivatives?
- and -NMR are critical for structural elucidation. For instance, N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide exhibits distinct aromatic proton signals (δ 7.08–7.34 ppm for Ar-H) and trifluoroacetamide carbonyl resonances (~170 ppm in -NMR). Spin-spin coupling and integration ratios help verify substitution patterns and purity .
Q. What in vivo models are suitable for preliminary pharmacological evaluation of this compound?
Adult zebrafish are employed to assess behavioral and neurochemical effects, particularly for serotonin receptor (5-HT) agonists. For example, derivatives like N-(2-chlorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBCl) are tested for locomotor activity and receptor binding affinity, providing insights into central nervous system interactions .
Advanced Research Questions
Q. How can design of experiment (DoE) optimize the synthesis of this compound derivatives under flow conditions?
DoE enables systematic variation of parameters (e.g., temperature, residence time, reagent stoichiometry) to maximize yield and purity. A flow-based approach for benzimidazol-2-one derivatives achieved multigram-scale production with >80% yield by optimizing CDI-mediated cyclocarbonylation of o-phenylenediamine. This method reduces side reactions and improves productivity compared to batch processes .
Q. What analytical challenges arise in impurity profiling of hydrochloride salts of this compound?
Impurities such as N,N'-bis(2-chlorobenzyl)ethane-1,2-diamine dihydrochloride (EP Impurity J) require LC-MS/MS or high-resolution mass spectrometry for identification. Chromatographic separation (e.g., reverse-phase HPLC) coupled with NMR can resolve structurally similar byproducts, ensuring compliance with pharmacopeial standards .
Q. How do structural modifications (e.g., halogen substitution) influence the pharmacological activity of 2-phenylethanamine derivatives?
Substitution at the benzyl position (e.g., Cl vs. Br) alters receptor binding kinetics and metabolic stability. For 5-HT agonists, chlorinated derivatives like 24H-NBCl exhibit higher receptor affinity than fluorinated analogs, as shown in zebrafish models. Computational docking studies further correlate electronic effects of halogens with binding pocket interactions .
Q. What methodologies differentiate endogenous 2-phenylethanamine from exogenously administered derivatives in biological samples?
Isotope dilution LC-MS/MS quantifies trace levels of this compound and its metabolites (e.g., 2-(3-hydroxyphenyl)acetamide sulfate). Metabolite-to-parent compound ratios (e.g., M1/PEA >9.4 post-administration vs. <0.9 in endogenous cases) provide discriminatory markers, critical for anti-doping and pharmacokinetic studies .
Notes
- Synthesis Optimization: Prioritize flow chemistry for scalability and impurity control .
- Analytical Rigor: Combine NMR, LC-MS, and computational modeling for robust structural and metabolic characterization .
- Biological Relevance: Zebrafish models offer high-throughput screening for receptor-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
